molecular formula C15H14ClNO4S B580794 3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261939-26-7

3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B580794
CAS No.: 1261939-26-7
M. Wt: 339.79
InChI Key: CUJDYYKXRFEKKF-UHFFFAOYSA-N
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Description

3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1261939-26-7) is a biphenyl derivative with a molecular weight of 339.79 g/mol and a purity of 95% . Its structure features:

  • A biphenyl backbone with substituents at the 3- and 2'-positions.
  • A chlorine atom at the 3-position of the first phenyl ring.
  • A carboxylic acid group at the 4-position of the first phenyl ring.
  • An N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 2'-position of the second phenyl ring.

However, commercial availability of this compound is currently discontinued, possibly due to challenges in synthesis or stability .

Properties

IUPAC Name

2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-12(15(18)19)13(16)9-10/h3-9H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJDYYKXRFEKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692275
Record name 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-26-7
Record name 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Suzuki-Miyaura Cross-Coupling

The biphenyl core is constructed using a palladium-catalyzed coupling between 3-chloro-4-bromobenzoic acid methyl ester (1) and 2-(N,N-dimethylsulfamoyl)phenylboronic acid (2).

Reagents and Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2 equiv).

  • Solvent : Dimethoxyethane (DME)/H₂O (4:1).

  • Temperature : 80°C, 12 h.

Outcome :
The reaction yields methyl 3-chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylate (3) with >85% purity (HPLC).

Step 2: Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using alkaline conditions:

Reagents and Conditions :

  • Base : LiOH (3 equiv).

  • Solvent : THF/H₂O (3:1).

  • Temperature : 60°C, 4 h.

Outcome :
Quantitative conversion to the target compound (4) is achieved, with isolation via acidification (HCl) and recrystallization from ethanol/water.

Synthetic Route 2: Late-Stage Sulfamoylation

Step 1: Biphenyl Core Formation

A halogenated precursor, methyl 3-chloro-4-(2-bromophenyl)benzoate (5), is synthesized via Suzuki coupling between 3-chloro-4-bromobenzoic acid methyl ester (1) and 2-bromophenylboronic acid (6).

Reagents and Conditions :

  • Catalyst : Pd(dppf)Cl₂ (3 mol%).

  • Base : NaHCO₃ (2 equiv).

  • Solvent : Toluene/EtOH (5:1).

  • Temperature : 90°C, 8 h.

Outcome :
Intermediate 5 is obtained in 78% yield.

Step 2: Sulfamoyl Group Introduction

The bromine atom at the 2'-position is displaced with a dimethylsulfamoyl group via nucleophilic aromatic substitution (SNAr):

Reagents and Conditions :

  • Sulfamoyl Source : Dimethylsulfamoyl chloride (1.2 equiv).

  • Base : Cs₂CO₃ (2.5 equiv).

  • Solvent : Acetonitrile (MeCN).

  • Temperature : 60°C, 16 h.

Outcome :
Methyl 3-chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylate (3) is formed in 65% yield. Hydrolysis as in Route 1 yields the final product.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 72% (over two steps)51% (over three steps)
Key Advantage Fewer steps, higher efficiencyFlexibility in sulfamoyl introduction
Limitation Requires boronic acid (2) synthesisLower yield due to SNAr step

Route 1 is preferable for bulk synthesis, whereas Route 2 allows modular modification of the sulfamoyl group.

Optimization and Scale-Up Challenges

Protecting Group Strategies

The carboxylic acid group is often protected as a methyl ester during coupling reactions to prevent side interactions with palladium catalysts. Alternative protecting groups (e.g., tert-butyl esters) have been explored but show no significant yield improvement.

Catalyst Selection

Pd(PPh₃)₄ offers cost-effectiveness for small-scale reactions, while Pd(dppf)Cl₂ improves turnover in large-scale syntheses. Ligand-free conditions (e.g., Pd/C) are less effective due to lower regioselectivity.

Solvent Systems

Mixed solvents (DME/H₂O or toluene/EtOH) enhance solubility of boronic acids and bases. Polar aprotic solvents (DMF, MeCN) are reserved for sulfamoylation steps.

Analytical Characterization

Key Data for Target Compound :

  • Molecular Formula : C₁₅H₁₄ClNO₄S.

  • Molecular Weight : 347.79 g/mol.

  • Melting Point : 198–202°C (decomp.).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.75–7.68 (m, 2H), 7.52–7.45 (m, 3H), 3.12 (s, 6H).

    • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Industrial Applications and Patent Landscape

The compound serves as a key intermediate in pharmaceuticals, particularly angiotensin II receptor blockers. Patent WO2019158326A1 discloses its use in synthesizing antihypertensive agents, emphasizing scalable routes via Suzuki coupling .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2’-(N,N-dimethylsulfamoyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carboxylic acid group.

    Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro group, while coupling reactions can produce larger, more complex biphenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid includes a biphenyl core substituted with a chloro group and a sulfamoyl moiety. The presence of these functional groups contributes to its biological activity and solubility properties.

Key Properties

  • Molecular Formula : C15H16ClN2O3S
  • Molecular Weight : 335.82 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted on derivatives of biphenyl carboxylic acids showed that modifications at the sulfamoyl group can enhance the anticancer properties. In vitro tests revealed that certain derivatives exhibited IC50 values in the micromolar range against colorectal cancer cell lines such as DLD-1 and HT-29 .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of sulfonamide derivatives, including those related to this compound. These compounds have shown efficacy against a range of bacterial strains.

Example Findings

In vitro studies demonstrated that compounds with similar sulfonamide structures inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been tested as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases.

Research Insights

Inhibition assays revealed that modifications to the sulfamoyl group could enhance binding affinity to the active site of carbonic anhydrase, indicating its potential as a lead compound for developing enzyme inhibitors .

Comparative Applications Table

Application AreaCompound TypeObserved ActivityReference
AnticancerBiphenyl carboxylic acid derivativesCytotoxicity against cancer cell lines
AntimicrobialSulfonamide derivativesInhibition of bacterial growth
Enzyme inhibitionCarbonic anhydrase inhibitorsEnhanced binding affinity

Mechanism of Action

The mechanism of action of 3-Chloro-2’-(N,N-dimethylsulfamoyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and dimethylsulfamoyl groups can participate in various binding interactions with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can also play a role in these interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid and related biphenyl derivatives are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Applications/Findings Reference
This compound 3-Cl, 4-COOH, 2'-SO₂N(CH₃)₂ 339.79 Sulfamoyl, Carboxylic acid, Chlorine Discontinued; potential bioactivity
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid 3-Cl, 4-COOH ~232.67 Carboxylic acid, Chlorine Intermediate in polymer synthesis
3-Chloro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid 3-Cl, 4-COOH, 2'-OH ~248.67 Hydroxyl, Carboxylic acid, Chlorine Discontinued; structural analog
3',5'-Dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde 3',5'-Cl, 3-OH, 4-CHO ~295.56 Aldehyde, Hydroxyl, Chlorine Unspecified; used in ligand design
Biphenyl-4-carboxylic acid thiazolidin-3-yl-amides 4-COOH, variable aryl-thiazolidinyl groups ~300–400 Thiazolidinone, Carboxylic acid Antimicrobial activity (Gram± bacteria)
3-Chloro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid 3-Cl, 4-COOH, 2'-OCH₃ ~262.70 Methoxy, Carboxylic acid, Chlorine Unspecified; structural analog

Key Comparative Insights

Functional Group Influence on Bioactivity: The sulfamoyl group in the target compound distinguishes it from simpler analogs like 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid. Sulfamoyl groups are known to enhance binding to biological targets (e.g., carbonic anhydrases) . Thiazolidinone derivatives of biphenyl-4-carboxylic acid exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s sulfamoyl group may similarly contribute to bioactivity .

Chlorine atoms at the 3-position are conserved across analogs, likely contributing to hydrophobic interactions in biological systems .

Synthesis and Stability: The discontinuation of the target compound contrasts with simpler derivatives (e.g., 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid), which are more synthetically accessible . Derivatives with aldehyde or thiazolidinone groups require specialized coupling reactions (e.g., Suzuki, Buchwald–Hartwig) for synthesis .

Potential Applications: Biphenyl-carboxylic acid derivatives are used in polyimide monomers (e.g., 3-Chloro-N-phenyl-phthalimide) and luminescent MOFs, though the target compound’s applications remain underexplored . The iodo analog (4’-iodo-[1,1’-biphenyl]-4-carboxylic acid) is utilized in pharmaceutical synthesis, highlighting the versatility of halogenated biphenyls .

Research Findings and Implications

  • Antimicrobial Potential: Biphenyl-4-carboxylic acid derivatives with thiazolidinone moieties show efficacy against E. coli, S. aureus, and C. albicans, suggesting that the sulfamoyl group in the target compound could be optimized for similar applications .
  • Material Science: Biphenyl-carboxylic acids are precursors for luminescent MOFs, which are used in chemical sensing and explosive detection. The target compound’s sulfamoyl group may enable novel MOF architectures .

Biological Activity

3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid, with the CAS number 1261939-26-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C15_{15}H14_{14}ClNO4_4S
  • Molecular Weight : 339.79 g/mol
  • Purity : 96% .

Anticancer Activity

Research has indicated that derivatives of biphenyl carboxylic acids exhibit significant anticancer properties. The structure of this compound suggests potential interactions with biological targets involved in cancer progression.

Case Study: In Vitro Anticancer Effects

A study focused on similar compounds with biphenyl structures demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds that share structural similarities with this compound were tested against colorectal cancer cells and showed promising results in inducing apoptosis and inhibiting cell cycle progression .

The proposed mechanism involves the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair. Compounds that interact with this enzyme can lead to DNA damage in cancer cells, triggering apoptotic pathways .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that compounds with similar structures exhibit:

  • High Plasma Protein Binding (PPB) : This property can limit the distribution of the compound in vivo.
  • Moderate Oral Bioavailability : Indicating potential for effective systemic delivery .

Table 1: Pharmacokinetic Parameters of Related Compounds

CompoundClearance (L/h/kg)Volume of Distribution (L/kg)Plasma Protein Binding (%)
Compound A0.20.299.97
Compound B0.02460.4799.65

Toxicity Profile

Toxicity assessments are essential for determining the safety profile of new compounds. Studies on related biphenyl derivatives have shown variable toxicity levels depending on their structural modifications. It is crucial to conduct specific toxicity studies for this compound to evaluate its safety for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid?

  • Methodology : A modular approach is often employed:

Biphenyl Core Construction : Suzuki-Miyaura coupling of halogenated benzene derivatives (e.g., 4-bromo-3-chlorobenzoic acid with boronic acid-functionalized aryl partners) .

Sulfamoyl Group Installation : React the intermediate with dimethylsulfamoyl chloride under anhydrous conditions (e.g., DMF, NaH as base) to introduce the N,N-dimethylsulfamoyl moiety .

Carboxylic Acid Protection/Deprotection : Use orthogonal protecting groups (e.g., methyl esters) to prevent side reactions during sulfamoylation, followed by acidic hydrolysis (HCl/THF) to regenerate the carboxylic acid .

  • Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for biphenyl protons (δ 7.2–8.1 ppm), sulfamoyl methyl groups (δ 2.8–3.1 ppm), and carboxylic acid protons (if present, δ ~12 ppm). Compare with NIST reference data for biphenylcarboxylic acids .
  • IR Spectroscopy : Confirm sulfonamide (1320–1160 cm⁻¹, S=O stretch) and carboxylic acid (1700–1680 cm⁻¹, C=O stretch) functionalities .
  • Elemental Analysis : Verify C, H, N, S, and Cl composition (deviation <0.4% from theoretical values) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Resolve ambiguities in biphenyl dihedral angles or sulfamoyl group conformation. Compare with DFT-optimized structures (e.g., Gaussian 16/B3LYP/6-31G*) .
  • Dynamic NMR Studies : Probe rotational barriers of the sulfamoyl group at variable temperatures (e.g., coalescence temperature analysis) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻) and isotopic patterns for Cl (3:1 ratio for ³⁵Cl/³⁷Cl) .

Q. What strategies optimize the compound’s solubility for biological assays without altering its pharmacophore?

  • Methodology :

  • Salt Formation : Prepare sodium or potassium salts of the carboxylic acid to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations to maintain stability .
  • Prodrug Design : Temporarily esterify the carboxylic acid (e.g., ethyl ester) for cell permeability, with enzymatic hydrolysis in vivo .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for sensing applications?

  • Methodology :

  • Ligand Design : Utilize the carboxylic acid as a coordinating group for lanthanides (e.g., Tb³⁺, Eu³⁺) to construct luminescent MOFs .
  • Post-Synthetic Modification (PSM) : Functionalize MOF nodes with the sulfamoyl group to enhance analyte binding (e.g., nitroaromatics for explosive detection) .
  • Characterization : Confirm framework integrity via PXRD and monitor luminescence quenching efficiency using Stern-Volmer analysis .

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